N-methylbicyclo[3.1.0]hexan-3-amine
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Overview
Description
N-methylbicyclo[3.1.0]hexan-3-amine: is a bicyclic amine compound with the molecular formula C₇H₁₃N It is characterized by a bicyclo[310]hexane ring system with a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylbicyclo[3.1.0]hexan-3-amine typically involves the following steps:
Cyclization Reaction: The starting material, a suitable precursor such as a cyclopentene derivative, undergoes a cyclization reaction to form the bicyclo[3.1.0]hexane ring system.
Amination: The bicyclic intermediate is then subjected to an amination reaction, where a nitrogen source such as methylamine is introduced to form the desired amine compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance the efficiency of the cyclization and amination reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Purification: Techniques such as distillation or chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: N-methylbicyclo[3.1.0]hexan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
N-oxide Derivatives: Formed through oxidation reactions.
Reduced Amines: Formed through reduction reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
N-methylbicyclo[3.1.0]hexan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbicyclo[3.1.0]hexan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
N-methylbicyclo[3.1.0]hexan-3-amine can be compared with other similar bicyclic amine compounds, such as:
Bicyclo[3.1.0]hexan-3-amine: Lacks the methyl group on the nitrogen atom.
N-methylbicyclo[2.2.1]heptan-3-amine: Has a different bicyclic ring system.
N-methylbicyclo[4.1.0]heptan-3-amine: Features a larger bicyclic ring system.
Uniqueness: The unique structure of this compound, with its specific ring system and methyl substitution, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-methylbicyclo[3.1.0]hexan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-8-7-3-5-2-6(5)4-7/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZIHBBMICNRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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